molecular formula C17H18BrNO B360103 N-benzyl-4-bromo-N-isopropylbenzamide CAS No. 349396-01-6

N-benzyl-4-bromo-N-isopropylbenzamide

Cat. No.: B360103
CAS No.: 349396-01-6
M. Wt: 332.2g/mol
InChI Key: AVXFDACQSAZBAP-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-N-isopropylbenzamide is a chemical compound with the molecular formula C17H18BrNO It is known for its unique structure, which includes a benzyl group, a bromine atom, and an isopropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-N-isopropylbenzamide typically involves the reaction of 4-bromo-2-isopropylbenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane (DCM) and are performed at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-N-isopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

N-benzyl-4-bromo-N-isopropylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-isopropylbenzamide involves its interaction with specific molecular targets. The benzyl and isopropyl groups can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The bromine atom can also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-bromo-N-isopropylbenzamide is unique due to the presence of both benzyl and isopropyl groups, which can influence its chemical reactivity and biological activity. These structural features can make it more versatile in various applications compared to its similar compounds .

Properties

IUPAC Name

N-benzyl-4-bromo-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-13(2)19(12-14-6-4-3-5-7-14)17(20)15-8-10-16(18)11-9-15/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXFDACQSAZBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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